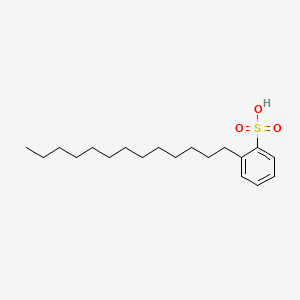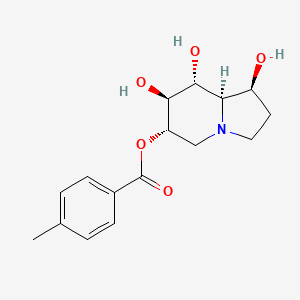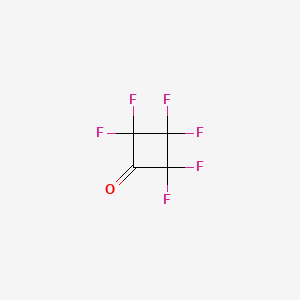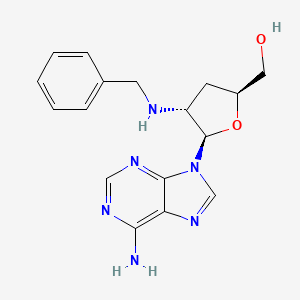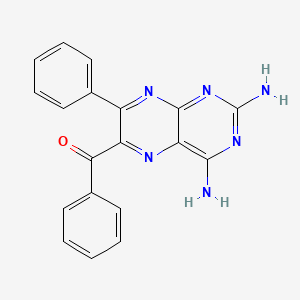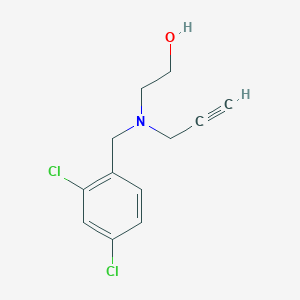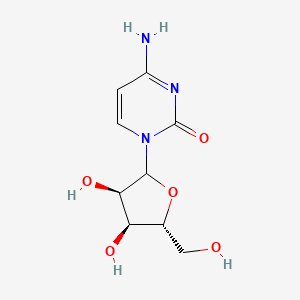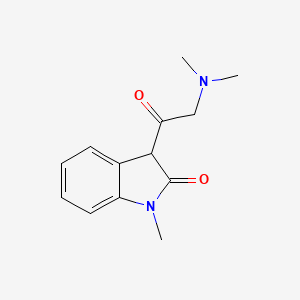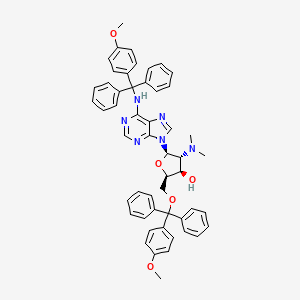
beta-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-4-methylcyclopenta(c)pyran-1-yl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-4-methylcyclopenta©pyran-1-yl: is a complex organic compound with the molecular formula C25H38O12 and a molecular weight of 530.56 g/mol . This compound is characterized by its unique structure, which includes a glucopyranoside moiety and a cyclopenta©pyran ring system. It is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of beta-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-4-methylcyclopenta©pyran-1-yl involves several steps. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with readily available starting materials such as glucose and cyclopentadiene derivatives.
Glycosylation: The glucose derivative undergoes glycosylation to form the glucopyranoside moiety.
Cyclization: The cyclopentadiene derivative is then cyclized to form the cyclopenta©pyran ring system.
Coupling: The glucopyranoside and cyclopenta©pyran intermediates are coupled under specific reaction conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Beta-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-4-methylcyclopenta©pyran-1-yl undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.
Hydrolysis: Acidic or enzymatic hydrolysis can break down the glucopyranoside moiety, releasing glucose and the aglycone part of the molecule.
Scientific Research Applications
Beta-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-4-methylcyclopenta©pyran-1-yl has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying glycosylation reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of pharmaceuticals, nutraceuticals, and cosmetic products due to its bioactive properties.
Mechanism of Action
The mechanism of action of beta-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-4-methylcyclopenta©pyran-1-yl involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Beta-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-4-methylcyclopenta©pyran-1-yl can be compared with other similar compounds, such as :
Ajugol: Another glucopyranoside with a similar structure but different biological activities.
Loganic Acid: A compound with a similar cyclopenta©pyran ring system but different functional groups.
Geniposidic Acid: A related compound with a glucopyranoside moiety and known for its medicinal properties.
These comparisons highlight the unique structural features and biological activities of beta-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-4-methylcyclopenta©pyran-1-yl, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
83889-89-8 |
|---|---|
Molecular Formula |
C15H24O8 |
Molecular Weight |
332.35 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(7-hydroxy-4-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl)oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C15H24O8/c1-6-5-21-14(10-7(6)2-3-8(10)17)23-15-13(20)12(19)11(18)9(4-16)22-15/h5,7-20H,2-4H2,1H3/t7?,8?,9-,10?,11-,12+,13-,14?,15+/m1/s1 |
InChI Key |
WTAMLWRKDUICLU-GZVQKPGOSA-N |
Isomeric SMILES |
CC1=COC(C2C1CCC2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
CC1=COC(C2C1CCC2O)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-Aminoethylamino)-1,2,3,4-tetrahydronaphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12805312.png)
![(2S)-2-[[(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12805327.png)
